Cas no 851865-03-7 (2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

2-{(3-Fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a specialized heterocyclic compound featuring a fluorophenylmethylsulfanyl moiety and a triethoxybenzoyl group. Its molecular structure combines a dihydroimidazole core with functionalized aromatic systems, offering potential utility in medicinal chemistry and organic synthesis. The presence of the fluorine atom and sulfur-containing group may enhance binding affinity in biological targets, while the triethoxybenzoyl substituent contributes to solubility and steric modulation. This compound is of interest for research applications, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for exploratory studies in pharmacological or agrochemical contexts.
2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole structure
851865-03-7 structure
Product name:2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851865-03-7
MF:C23H27FN2O4S
Molecular Weight:446.534888505936
CID:6008998
PubChem ID:5151614

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
    • Methanone, [2-[[(3-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](3,4,5-triethoxyphenyl)-
    • 851865-03-7
    • AKOS024588568
    • (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone
    • F0630-0306
    • [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
    • 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
    • インチ: 1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3
    • InChIKey: HHAVJZNAGWFCBQ-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=CC(F)=C2)=NCC1)(C1=CC(OCC)=C(OCC)C(OCC)=C1)=O

計算された属性

  • 精确分子量: 446.16755668g/mol
  • 同位素质量: 446.16755668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 592
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.7Ų
  • XLogP3: 4.4

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 579.2±60.0 °C(Predicted)
  • 酸度系数(pKa): 1.33±0.60(Predicted)

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0630-0306-2μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-0306-1mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-0306-5μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-0306-20μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-0306-3mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-0306-25mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-0306-40mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0630-0306-10μmol
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-0306-10mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-0306-20mg
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-03-7 90%+
20mg
$99.0 2023-05-17

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 関連文献

2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazoleに関する追加情報

2-{(3-Fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole: A Comprehensive Overview

2-{(3-Fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole, commonly referred to by its CAS number 851865-03-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorophenyl group, a methylsulfanyl group, and a triethoxybenzoyl group, all attached to an imidazole ring. The imidazole moiety serves as a central hub for these substituents, contributing to the compound's versatile reactivity and biological activity.

The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of protecting groups and precise control over reaction conditions. The fluorophenyl group introduces electronic effects that can influence the compound's interactions with biological systems. Recent studies have shown that such fluorinated aromatic systems are particularly valuable in drug design due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability.

The methylsulfanyl group (methylthio group) is another critical feature of this compound. Sulfur-containing groups are known for their ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition in biological systems. This makes the compound a promising candidate for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor agonists.

The triethoxybenzoyl group adds further complexity to the molecule. The presence of multiple ethoxy groups introduces steric hindrance and electronic effects that can influence the compound's stability and reactivity. Recent research has demonstrated that such groups can also play a role in modulating the pharmacodynamic properties of drugs, making them more effective in targeting specific biological pathways.

The imidazole ring itself is a well-known heterocyclic structure with inherent basicity and aromaticity. These properties make it an excellent scaffold for various chemical modifications. In this compound, the imidazole ring serves as a platform for attaching the different functional groups, enabling the molecule to exhibit a wide range of chemical reactivity and biological activity.

Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound at the molecular level. These studies have provided insights into its potential interactions with biological targets such as enzymes or receptors. For instance, molecular docking simulations have suggested that the fluorophenyl group could act as a key determinant in binding affinity due to its ability to engage in π-π interactions with aromatic residues on protein surfaces.

In terms of applications, this compound has shown promise in several areas. Its unique combination of functional groups makes it an ideal candidate for use as an intermediate in organic synthesis or as a building block for more complex molecules. Additionally, its potential as an anti-inflammatory or anti-cancer agent is currently under investigation.

The development of efficient synthetic routes for this compound has been another area of active research. Traditional methods often involve multi-step syntheses with low yields and harsh reaction conditions. However, recent innovations have introduced more sustainable approaches that utilize catalytic processes or microwave-assisted synthesis to improve efficiency and reduce environmental impact.

In conclusion, 2-{(3-Fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole represents a fascinating example of modern organic chemistry. Its intricate structure and diverse functional groups make it a valuable tool for researchers across various disciplines. As our understanding of its properties continues to grow, so too does its potential for contributing to groundbreaking discoveries in medicine and materials science.

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